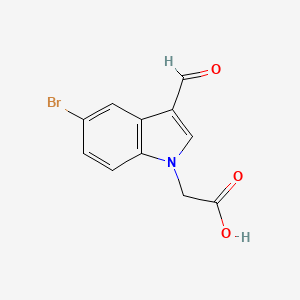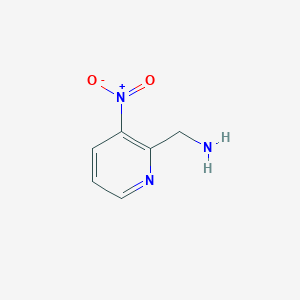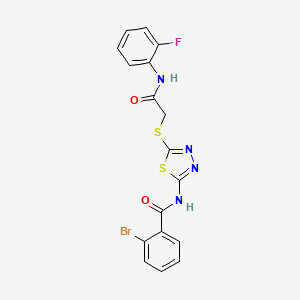![molecular formula C13H9FN2O B2634337 6-[(3-Fluorophenyl)methoxy]pyridine-3-carbonitrile CAS No. 2202461-99-0](/img/structure/B2634337.png)
6-[(3-Fluorophenyl)methoxy]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-[(3-Fluorophenyl)methoxy]pyridine-3-carbonitrile” is a complex organic molecule that contains a pyridine ring, a fluorophenyl group, a methoxy group, and a carbonitrile group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the pyridine ring. The electron-withdrawing nature of the fluorine atom and the carbonitrile group could potentially influence the electronic distribution within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, the fluorophenyl group, the methoxy group, and the carbonitrile group. Each of these functional groups can undergo specific types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of its functional groups. For example, the presence of the fluorine atom could enhance its lipophilicity, potentially influencing its solubility and stability .科学的研究の応用
Crystal Structure Analysis
Several studies focus on the crystal structure analysis of pyridine derivatives similar to 6-[(3-Fluorophenyl)methoxy]pyridine-3-carbonitrile. The molecular structure, bond lengths, valency angles, and hydrogen bonding patterns of such compounds have been extensively investigated. For example, Moustafa and Girgis (2007) explored the synthesis and crystal structure of related pyridine derivatives, highlighting the significance of 3D X-ray data in understanding their molecular configuration (Moustafa & Girgis, 2007).
Spectroscopic Analysis and Optical Properties
The optical and spectroscopic properties of pyridine derivatives are another area of interest. Cetina et al. (2010) synthesized pyridine derivatives and analyzed their structural features using IR and electronic spectroscopy. They also investigated fluorescence spectra in different solvents, providing insights into the effects of substituents on these compounds' emission spectra (Cetina et al., 2010).
Applications in Material Science
Pyridine derivatives have potential applications in material science. For instance, El-Menyawy et al. (2019) prepared pyrazolo[4,3-b] pyridine derivatives and evaluated their thermal stability and optical band gaps. They also explored their use in devices showing photovoltaic properties, indicating potential applications in solar cells and optoelectronic devices (El-Menyawy et al., 2019).
Molecular Docking Studies
Pyridine derivatives are also studied for their potential as inhibitors in molecular docking studies. Venkateshan et al. (2019) analyzed the crystal structure of pyridine derivatives and performed molecular docking studies to evaluate their potential as inhibitors of specific enzymes, showcasing their potential in drug discovery (Venkateshan et al., 2019).
Corrosion Inhibition
Research has also been conducted on the use of pyridine derivatives as corrosion inhibitors. Ansari et al. (2015) investigated the adsorption and inhibition effects of pyridine derivatives on mild steel in hydrochloric acid, suggesting their potential in corrosion prevention (Ansari et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-[(3-fluorophenyl)methoxy]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-12-3-1-2-10(6-12)9-17-13-5-4-11(7-15)8-16-13/h1-6,8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSZULPQJFEXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid](/img/structure/B2634254.png)
![1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2634257.png)
![Ethyl 2-[(5-bromo-2-chloropyridin-3-yl)formamido]propanoate](/img/structure/B2634258.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2634259.png)
![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2634260.png)



![5-[(3-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B2634268.png)
![2-(isobutylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2634270.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide](/img/structure/B2634275.png)
![2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2634277.png)